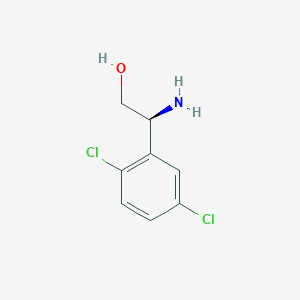

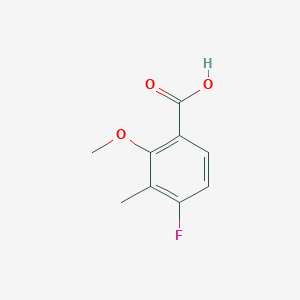

4-Fluoro-2-methoxy-3-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-methoxy-3-methylbenzoic acid is a chemical compound with the molecular formula C8H7FO3 . It is a crystalline powder with a white-yellow color . The compound is often used in the field of chemistry as a building block for the synthesis of various other compounds .

Synthesis Analysis

This compound serves as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Its functional group can be directly used or easily converted to alternative functional groups . The carboxylic acid group of 4-fluoro-3-methylbenzoic acid enables it to be attached to molecular scaffolds. Alternatively, it can be reduced to a hydroxy/aldehyde group for other types of reactions .Molecular Structure Analysis

The molecular weight of this compound is 170.14 g/mol . The InChI Key is UUQDNAPKWPKHMK-UHFFFAOYSA-N . The compound’s structure can be represented by the SMILES string: COC1=CC(F)=CC=C1C(O)=O .Chemical Reactions Analysis

The fluoride substituent in this compound enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Physical And Chemical Properties Analysis

This compound is a crystalline powder with a white-yellow color . It has a melting point of 137°C .Safety and Hazards

Mecanismo De Acción

Target of Action

The presence of a fluorine atom could enable nucleophilic aromatic substitution .

Mode of Action

The mode of action of 4-Fluoro-2-methoxy-3-methylbenzoic acid involves its interaction with its targets. The fluoride substituent enables nucleophilic aromatic substitution . This means that the fluorine atom on the aromatic ring can be replaced by a nucleophile, a species that donates an electron pair to form a chemical bond. This reaction can lead to changes in the compound’s structure and, consequently, its biological activity .

Biochemical Pathways

For instance, they can undergo Fischer esterification, a process that results in the formation of esters . These esters can then interact with various biochemical pathways, potentially influencing their downstream effects .

Result of Action

The compound’s ability to undergo nucleophilic aromatic substitution suggests that it could modify the structure and function of its targets, potentially leading to changes in cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other molecules can impact the compound’s stability and efficacy .

Propiedades

IUPAC Name |

4-fluoro-2-methoxy-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXIACGHGFHJLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)